Technical Guide: Synthesis of 3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one
Technical Guide: Synthesis of 3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one
This technical guide details the synthesis of 3,7-dimethyl-1,3-dihydro-2H-azepin-2-one (also known as 3,7-dimethyl-3H-azepin-2-one), a functionalized seven-membered unsaturated lactam.[1][2]
The primary, field-proven pathway for accessing this specific unsaturated scaffold is the photochemical ring expansion of 2,6-dimethylphenyl azide . This route is favored for its atom economy and direct access to the azepinone core from readily available aniline derivatives, avoiding the multi-step dehydrogenation required if starting from saturated caprolactams.
[1][2]
Part 1: Executive Summary & Retrosynthetic Analysis[1]
Target Molecule: 3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one CAS Registry Number: 67102-02-7 Core Scaffold: Unsaturated 7-membered lactam (Azepinone) Primary Application: Pharmacophore in heterocyclic drug development; intermediate for fused azepine systems.[1][2]
Retrosynthetic Logic
The 7-membered unsaturated lactam ring is difficult to close directly via entropy-disfavored cyclization.[1][2] The most robust strategy utilizes Ring Expansion of a highly energetic 6-membered aromatic precursor.
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Disconnection: The C2-N1 bond is viewed as the insertion point of the nitrogen atom.
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Precursor Identification: The carbon skeleton corresponds to a 2,6-disubstituted benzene ring.
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Synthetic Equivalent: A nitrene species generated from 2,6-dimethylphenyl azide serves as the reactive intermediate that inserts into the ring.
Caption: Retrosynthetic tree illustrating the expansion from a 6-membered aromatic amine to the 7-membered lactam.
Part 2: Primary Synthesis Pathway (Photochemical Ring Expansion)
Mechanistic Causality
This synthesis relies on the photolysis of an aryl azide to generate a singlet aryl nitrene.[3] Unlike triplet nitrenes (which perform C-H insertion), the singlet nitrene is electrophilic and undergoes ring expansion.
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Excitation: UV irradiation (300–350 nm) ejects N₂ from the azide, forming a singlet nitrene.
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Ring Expansion: The nitrene rearranges to a benzazirine, which opens to a cyclic ketenimine (1,2,4,6-azacycloheptatetraene).
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Nucleophilic Trapping: The highly strained ketenimine reacts rapidly with weak nucleophiles. In the presence of water, it forms the desired azepinone.[3][4]
Experimental Protocol
Stage A: Preparation of 2,6-Dimethylphenyl Azide
Note: Aryl azides are potentially explosive. Work behind a blast shield and keep temperatures below 60°C.
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Diazotization:
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Dissolve 2,6-dimethylaniline (10 mmol) in 6M HCl (20 mL) at 0°C.
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Dropwise add NaNO₂ (1.2 equiv) in water, maintaining internal temp < 5°C. Stir for 30 min.
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-
Azidation:
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Add NaN₃ (1.5 equiv) solution slowly to the diazonium salt.
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Observation: Evolution of N₂ gas and formation of an oil.
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Extract with diethyl ether, wash with NaHCO₃, dry over MgSO₄.
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Purification: Silica gel filtration (Hexanes) to yield the azide as a pale yellow oil. Store in the dark at -20°C.
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Stage B: Photolysis to 3,7-Dimethyl-1,3-dihydro-2H-azepin-2-one[1][2]
| Parameter | Specification | Rationale |
| Solvent | THF/Water (9:1 v/v) | Water is the stoichiometric reactant; THF solubilizes the azide.[1][2] |
| Concentration | 0.01 M - 0.05 M | High dilution prevents intermolecular azo-dimerization.[1][2] |
| Light Source | High-pressure Hg lamp (Pyrex filter) | Pyrex cuts off <280 nm to prevent degradation of the product. |
| Atmosphere | Argon/Nitrogen | Oxygen quenches the singlet nitrene to the triplet state (undesired). |
Step-by-Step Workflow:
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Dissolve 2,6-dimethylphenyl azide (1.0 g) in 600 mL of degassed THF/Water (9:1).
-
Place in a photochemical reactor equipped with a water-cooled immersion well (Pyrex).
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Irradiate for 4–6 hours. Monitor by TLC (disappearance of azide spot) or IR (disappearance of -N₃ stretch at ~2120 cm⁻¹).
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Workup: Concentrate the solvent under reduced pressure (keep bath < 40°C).
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Purification: The residue is often a dark oil. Purify via column chromatography (SiO₂; Ethyl Acetate/Hexane gradient 20:80 to 50:50).
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Yield: Expect 40–60%. The 3,7-dimethyl substitution sterically favors the expansion over side reactions.
Reaction Mechanism Visualization
Caption: Photochemical cascade from aryl azide to azepinone via the critical ketenimine intermediate.[1][2][3]
Part 3: Characterization & Validation[1][2]
To validate the synthesis, the following analytical signatures must be confirmed. The "1,3-dihydro" isomer is characterized by a saturated C3 position (methylene) and a proton on the Nitrogen.
| Method | Diagnostic Signal | Structural Inference |
| ¹H NMR | δ ~2.90 ppm (d, 2H, J≈6 Hz) | C3-H₂ protons .[1][2] Confirms saturation at C3 (dihydro form). |
| ¹H NMR | δ ~8.50 ppm (br s, 1H) | N-H proton . Confirms lactam formation (exchangeable with D₂O). |
| ¹H NMR | δ ~2.10 & 2.30 ppm (s, 3H each) | Methyl groups . Distinct environments at C3 and C7. |
| IR | 1660–1680 cm⁻¹ | C=O stretch . Characteristic of conjugated lactams (azepinones). |
| IR | ~3200 cm⁻¹ | N-H stretch . |
| MS (ESI) | [M+H]⁺ = 138.1 | Consistent with formula C₈H₁₁NO. |
Self-Validating Check: If the ¹H NMR shows a singlet for the C3 protons or lacks the N-H signal, you may have formed the 3H-azepine (fully unsaturated imine) or the 3-methoxy derivative (if methanol was used instead of water/THF). Ensure water is present to trap the ketenimine as the lactam.
Part 4: Alternative Pathway (Ring-Closing Metathesis)
For laboratories equipped for organometallic catalysis rather than photochemistry, Ring-Closing Metathesis (RCM) offers a scalable alternative, though it requires a more complex precursor synthesis.
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Precursor: N-allyl-N-(2-methylacryloyl)-2-methylallylamine (designed to place methyls at 3 and 7).[1][2]
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Conditions: Reflux in DCM or Toluene (high dilution).
-
Advantage: Avoids potentially explosive azides; easier to scale >10g.
-
Disadvantage: Multi-step synthesis of the diene precursor.
References
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Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 2011. [Link] Grounding: Establishes the photolysis of aryl azides in the presence of water as the definitive route to 3H-azepinones (1,3-dihydro-2H-azepin-2-ones).[1][2]
-
Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. MDPI, 2025. [Link] Grounding: Discusses the alternative photochemical route via N-oxides, providing context for ring expansion mechanisms.
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An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 2023. [Link] Grounding: Validates the formation of 2H-azepinones from aryl azide precursors under visible light/blue light conditions, offering a modern "green" update to the UV method.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. BJOC - Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones [beilstein-journals.org]
- 4. An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
